- Preparation of quinoline compounds as antibacterial agents and uses thereof, World Intellectual Property Organization, , ,
Cas no 96047-32-4 (3-Fluoro-4-methoxybenzyl Alcohol)

96047-32-4 structure
Product name:3-Fluoro-4-methoxybenzyl Alcohol
3-Fluoro-4-methoxybenzyl Alcohol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol,3-fluoro-4-methoxy-
- (3-fluoro-4-methoxyphenyl)methanol
- 3-FLUORO-4-METHOXYBENZYL ALCOHOL
- 3-Fluoro-4-methoxyphenylmethanol
- 3-Fluoro-4-methoxybenzenemethanol (ACI)
- AKOS000124779
- CS-0194748
- MFCD00070642
- PS-6575
- DTXSID50379096
- DB-088963
- 3-Fluoro-4-methoxyphenyl)methanol
- 3-Fluoro-4-methoxy-benzenemethanol
- HHWYYUUOGAUCKX-UHFFFAOYSA-N
- 96047-32-4
- SCHEMBL2382627
- EN300-129080
- SB83882
- E89373
- Z228585772
- (3-fluoro-4-methoxy-phenyl)methanol
- 3-Fluoro-4-methoxybenzyl Alcohol
-
- MDL: MFCD00070642
- Inchi: 1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
- InChI Key: HHWYYUUOGAUCKX-UHFFFAOYSA-N
- SMILES: FC1C(OC)=CC=C(CO)C=1
Computed Properties
- Exact Mass: 156.05900
- Monoisotopic Mass: 156.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5A^2
- XLogP3: 1.1
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 251.4±25.0 °C at 760 mmHg
- Flash Point: 122.7±19.7 °C
- Refractive Index: 1.51
- PSA: 29.46000
- LogP: 1.32660
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
3-Fluoro-4-methoxybenzyl Alcohol Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Fluoro-4-methoxybenzyl Alcohol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Fluoro-4-methoxybenzyl Alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D769836-25g |
3-FLUORO-4-METHOXYBENZYL ALCOHOL |
96047-32-4 | 98% | 25g |
$405 | 2023-09-02 | |
Fluorochem | 013838-5g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 5g |
£90.00 | 2022-03-01 | |
Alichem | A015000301-500mg |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 500mg |
$823.15 | 2023-08-31 | |
TRC | F401678-100mg |
3-Fluoro-4-methoxybenzyl Alcohol |
96047-32-4 | 100mg |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D769836-5g |
3-FLUORO-4-METHOXYBENZYL ALCOHOL |
96047-32-4 | 98% | 5g |
$165 | 2024-06-07 | |
Enamine | EN300-129080-0.25g |
(3-fluoro-4-methoxyphenyl)methanol |
96047-32-4 | 90% | 0.25g |
$26.0 | 2023-11-13 | |
Enamine | EN300-129080-10.0g |
(3-fluoro-4-methoxyphenyl)methanol |
96047-32-4 | 10.0g |
$330.0 | 2023-02-15 | ||
Fluorochem | 013838-1g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 1g |
£30.00 | 2022-03-01 | |
Fluorochem | 013838-25g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 25g |
£328.00 | 2022-03-01 | |
Enamine | EN300-129080-10g |
(3-fluoro-4-methoxyphenyl)methanol |
96047-32-4 | 90% | 10g |
$330.0 | 2023-11-13 |
3-Fluoro-4-methoxybenzyl Alcohol Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- Mechanochemical Palladium-Catalyzed Oxidative Esterification of AlcoholsACS Sustainable Chemistry & Engineering, 2022, 10(4), 1361-1366,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
Reference
- Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazolesBioorganic & Medicinal Chemistry Letters, 2013, 23(24), 6842-6846,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Aluminum chloride , Lithium aluminum hydride Solvents: Diethyl ether
Reference
- Potential antidepressants: 3-methyl-6-dimethylamino-1,2-diphenylhexan-3-ol and related compoundsCollection of Czechoslovak Chemical Communications, 1987, 52(10), 2564-71,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
Reference
- Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone DerivativesChemical Biology & Drug Design, 2016, 88(1), 97-109,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 60 min, rt
Reference
- Design, synthesis and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidinesJournal of the Chinese Chemical Society (Weinheim, 2021, 68(9), 1761-1770,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
Reference
- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 and/or αvβ5 integrin antagonists, United States, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Reference
- 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channelBioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307,
Synthetic Circuit 9
Reaction Conditions
Reference
- Preparation of N-(3-fluorobenzyl)heterocyclic derivatives and their use as pesticides., European Patent Organization, , ,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
Reference
- Preparation process and effect of pyrimidine-5-carboxamides as cGMP phosphodiesterase inhibitors for circulatory and allergic diseases and sexual dysfunction remedies, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 5 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C
Reference
- Pharmaceutical compositions containing sulfonamides as transient receptor potential channel 8 (TRPM8) blockers or their prodrugs, Japan, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Stereoselective synthesis of bromine- and fluorine-substituted (S)-tyrosines and N-BOC-protected derivativesHayastani Kimiakan Handes, 2007, 60(1), 61-72,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
Reference
- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 integrin antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 2 h, 0 °C
Reference
- Benzimidazolone derivatives, method of preparation and their use as phosphodiesterase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
Reference
- Preparation of hydroxyethoxybenzamide derivatives as dopamine D2 receptor blocker and 5-HT4 receptor stimulator, World Intellectual Property Organization, , ,
3-Fluoro-4-methoxybenzyl Alcohol Raw materials
- 3-Fluoro-4-methoxybenzoic acid
- 3-Fluoro-4-methoxybenzaldehyde
- Methyl 3-fluoro-4-methoxybenzoate
- 3-Fluoro-4-(trifluoromethoxy)benzoic Acid Ethyl Ester
3-Fluoro-4-methoxybenzyl Alcohol Preparation Products
3-Fluoro-4-methoxybenzyl Alcohol Related Literature
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:96047-32-4)3-Fluoro-4-methoxybenzyl Alcohol

Purity:99%
Quantity:25g
Price ($):355.0